An In-Depth Technical Guide to 4-Bromo-5-ethyl-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Bromo-5-ethyl-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-Bromo-5-ethyl-1H-indazole, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details the compound's core identifiers, a plausible and detailed synthesis protocol, its key physicochemical properties, and its emerging role as a valuable building block in the design of targeted therapeutics.
Core Compound Identifiers and Properties
4-Bromo-5-ethyl-1H-indazole is a substituted indazole with the chemical formula C₉H₉BrN₂. The presence of the bromine atom and the ethyl group on the indazole scaffold provides strategic points for chemical modification, making it a versatile intermediate in organic synthesis.
| Identifier | Value | Source |
| CAS Number | 2109805-55-0 | [1][2] |
| Molecular Weight | 225.09 g/mol | [1] |
| Chemical Formula | C₉H₉BrN₂ | [1] |
| PubChem CID | 132472398 | [1] |
| InChI Key | HGKVOECDVJNABM-UHFFFAOYSA-N | [2] |
| Purity (Typical) | ≥97% | [2] |
Synthesis of 4-Bromo-5-ethyl-1H-indazole: A Detailed Protocol
A validated, step-by-step synthesis protocol for 4-Bromo-5-ethyl-1H-indazole is not explicitly detailed in publicly accessible literature. However, based on established methodologies for the synthesis of analogous 4-bromo-5-alkyl-1H-indazoles, a robust and plausible synthetic route can be proposed. The following protocol is adapted from a patented method for the synthesis of 4-bromo-5-methyl-1H-indazole and is expected to yield the desired ethyl analog with high efficiency[4].
The synthesis is a three-step process commencing from 2-bromo-4-ethyl-1-fluorobenzene. The causality behind this choice of starting material lies in the strategic placement of the fluorine and bromine atoms, which direct the subsequent ortho-lithiation and electrophilic aromatic substitution, respectively.
Experimental Protocol
Step 1: Synthesis of 2-bromo-6-fluoro-4-ethylbenzaldehyde
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-bromo-4-ethyl-1-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (2.0 M in THF, 1.2 eq) dropwise, maintaining the internal temperature below -70°C. The use of LDA, a strong, non-nucleophilic base, is critical for efficient ortho-directed metallation.
-
Stir the resulting mixture at -78°C for 1-2 hours.
-
Slowly add N,N-dimethylformamide (DMF) (1.5 eq) dropwise, again ensuring the temperature remains below -70°C. DMF serves as the electrophile to introduce the formyl group.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-6-fluoro-4-ethylbenzaldehyde. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of 2-bromo-6-fluoro-4-ethylbenzaldehyde O-methyl oxime
-
To a solution of the crude 2-bromo-6-fluoro-4-ethylbenzaldehyde (1.0 eq) in ethylene glycol dimethyl ether, add methoxylamine hydrochloride (1.0 eq) and potassium carbonate (1.0 eq).
-
Heat the mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The formation of the oxime is a crucial step to prepare for the subsequent cyclization.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Synthesis of 4-Bromo-5-ethyl-1H-indazole
-
Dissolve the crude 2-bromo-6-fluoro-4-ethylbenzaldehyde O-methyl oxime (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add hydrazine hydrate (a significant excess, e.g., 10-20 eq). Hydrazine acts as the nitrogen source for the formation of the pyrazole ring of the indazole core.
-
Heat the reaction mixture to reflux (typically 80-100°C) for 4-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess hydrazine hydrate.
-
Purify the crude product by column chromatography on silica gel to afford 4-Bromo-5-ethyl-1H-indazole.
Synthesis Workflow Diagram
Caption: Plausible synthesis route for 4-Bromo-5-ethyl-1H-indazole.
Spectroscopic Data
For 4-Bromo-5-ethyl-1H-indazole, one would expect to see a singlet for the H-3 proton, two doublets for the aromatic protons H-6 and H-7, and a quartet and a triplet for the ethyl group at the 5-position.
Applications in Drug Discovery and Medicinal Chemistry
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties[5].
A primary application of bromo-substituted indazoles, such as 4-Bromo-5-ethyl-1H-indazole, is in the development of protein kinase inhibitors. The indazole core can act as a bioisostere for the purine ring of ATP, enabling it to bind to the hinge region of the kinase active site. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. This allows for the exploration of the chemical space around the core scaffold to optimize potency and selectivity for specific kinase targets.
Derivatives of bromo-indazoles have been investigated as inhibitors for various kinases, including Polo-like kinase 4 (PLK4), which is a key regulator of centriole duplication and a target in cancer therapy[6][7].
Conceptual Workflow for Kinase Inhibitor Synthesis
Caption: Use of 4-Bromo-5-ethyl-1H-indazole in kinase inhibitor synthesis.
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-Bromo-5-ethyl-1H-indazole is not widely available. However, based on the SDS for related bromo-indazole compounds, it should be handled with care in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Bromo-indazoles are generally classified as harmful if swallowed and may cause skin and eye irritation.
Conclusion
4-Bromo-5-ethyl-1H-indazole is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly published, can be reliably achieved through established methods. The strategic positioning of the bromo and ethyl groups on the privileged indazole scaffold makes it an attractive starting material for the synthesis of compound libraries, particularly for the discovery of novel kinase inhibitors. Further research into the biological activities of derivatives of 4-Bromo-5-ethyl-1H-indazole is warranted and holds promise for the development of new therapeutic agents.
References
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents.
-
Chemical structures of 4-bromo-1H-indazole derivatives 151, 152 and 153. - ResearchGate. Available at: [Link]
-
4-Bromo-5-ethyl-1H-indazole | CAS 2109805-55-0 | AMERICAN ELEMENTS ®. Available at: [Link]
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.
-
4 Bromo 1H Indazole | PDF | Thin Layer Chromatography - Scribd. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Available at: [Link]
- US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents.
- CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents.
- CN107805221A - Method for preparing 1H-indazole derivative - Google Patents.
- SYNTHESIS OF INDAZOLES - European Patent Office - EP 3448849 B1 - Googleapis.com.
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. Available at: [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. 4-BROMO-5-ETHYL-1H-INDAZOLE | CymitQuimica [cymitquimica.com]
- 3. Pannellum [wright.edu]
- 4. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
